
Hatu
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Overview
Description
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uranium-based coupling reagent widely used in organic synthesis, particularly for forming amide bonds between carboxylic acids and amines. Its structure combines a tetramethyluronium core with a hexafluorophosphate counterion and an azabenzotriazole leaving group, enabling efficient activation of carboxyl groups under mild conditions . This compound operates via a reactive O-acylisourea intermediate, which reacts with amines to yield amides while minimizing racemization in peptide synthesis compared to older reagents like DCC (Dicyclohexylcarbodiimide) . Its high reactivity and versatility have made it a staple in pharmaceutical research, material science, and bioconjugation .
Preparation Methods
HATU is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethyl chloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves mixing HOAt and TCFH in the presence of a base such as triethylamine or N,N-diisopropylethylamine. The resulting product can exist as either the uronium salt (O-form) or the less reactive iminium salt (N-form). Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
HATU primarily undergoes reactions related to amine acylation, facilitating the formation of amide bonds. The typical reaction mechanism involves two steps:
- Reaction of a carboxylic acid with this compound to form an OAt-active ester.
- Addition of a nucleophile, such as an amine, to the active ester solution to afford the acylated product .
Common reagents used in these reactions include bases like triethylamine or N,N-diisopropylethylamine, and solvents such as dimethylformamide (DMF). The major products formed from these reactions are amides, which are crucial in peptide synthesis .
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- Macrocyclization : HATU has been successfully employed in the total synthesis of complex cyclic peptides. For instance, Danishefsky's synthesis of himastatin involved double macrocyclization using this compound, demonstrating its effectiveness in constructing intricate molecular architectures .
- Solid-Phase Peptide Synthesis : this compound is considered a gold standard in solid-phase peptide synthesis (SPPS), particularly for difficult couplings involving branched or N-methylated amino acids. It shows less epimerization compared to other coupling reagents .
-
Organic Synthesis
- Synthesis of Nα-Urethane Protected β-Amino Alcohols : this compound facilitates the synthesis of these compounds, which are important intermediates in drug development .
- Automated Derivatization : The reagent is utilized in rapid automated processes for oligonucleotide synthesis, enhancing efficiency and yield .
-
Case Studies
- Study on Cyclization Efficiency : Research by Ehrlich highlighted the importance of controlling reaction conditions when using this compound for cyclizing all-L tetrapeptides. The study demonstrated that careful optimization could lead to high yields while avoiding undesirable side reactions such as dimerization .
- Peptide Bond Formation Mechanism : A study examined the mechanism by which this compound promotes amine acylation, confirming its role as a coupling agent that enhances nucleophilic addition processes .
Table 1: Comparison of Coupling Reagents
Reagent | Efficiency | Epimerization | Typical Use |
---|---|---|---|
This compound | High | Low | SPPS |
TBTU | Moderate | Moderate | General use |
BOP | Moderate | High | Specialty |
Table 2: Case Study Results
Mechanism of Action
The mechanism of action of HATU involves the activation of carboxylic acids to form OAt-active esters. The process begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of this compound, resulting in the formation of an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion rapidly attacks this intermediate, producing the OAt-active ester. Finally, the nucleophile (e.g., an amine) reacts with the OAt-active ester to form the desired amide bond .
Comparison with Similar Compounds
Structural and Functional Analogues
HATU belongs to the uronium/phosphonium class of coupling agents. Key analogues include HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DCC. Below is a comparative analysis based on reactivity, efficiency, and application-specific limitations.
Table 1: Comparative Analysis of this compound and Analogous Coupling Reagents
Key Research Findings
This compound vs. HBTU
This compound and HBTU share structural similarities but differ in leaving groups (azabenzotriazole vs. benzotriazole). Studies on asparagine-based glycopeptide synthesis demonstrated comparable yields (75–90%) for both reagents, though this compound exhibited marginally superior efficiency in sterically unhindered systems . However, this compound’s higher cost and sensitivity to moisture limit its use in large-scale industrial applications compared to HBTU .
This compound vs. EDCI
EDCI, a carbodiimide-based reagent, requires additives like HOBt (Hydroxybenzotriazole) to prevent N-acylurea formation. In contrast, this compound’s self-activating mechanism reduces byproducts. A study on sterically hindered substrates revealed that EDCI/HOBt caused 5–10% less epimerization than this compound, which generated up to 15% undesired stereoisomers under identical conditions . This highlights EDCI’s preference in chiral synthesis.
This compound vs. DCC
DCC, an older carbodiimide reagent, forms insoluble dicyclohexylurea, complicating purification. This compound avoids this issue, offering cleaner reactions and higher yields (e.g., 93% vs. 78% in a model peptide synthesis) . However, DCC remains cost-effective for non-critical applications.
Limitations and Contradictory Evidence
While this compound is generally regarded as superior in efficiency, its performance varies with substrate steric bulk and solvent polarity. For example, in the synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide, this compound achieved 88% yield in DMF but only 62% in THF due to poor solubility . Conversely, EDCI maintained consistent yields (~75%) across solvents . Such contradictions emphasize the need for context-dependent reagent selection.
Properties
CAS No. |
148839-10-1 |
---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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